Nortriptyline N-Ethyl Carbamate
Overview
Description
Nortriptyline ethyl carbamate is a compound that combines the properties of nortriptyline, a tricyclic antidepressant, with ethyl carbamate, an ester of carbamic acid. Nortriptyline is primarily used in the treatment of major depressive disorder and chronic pain, while ethyl carbamate is known for its presence in fermented foods and beverages, where it is considered a probable human carcinogen .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nortriptyline ethyl carbamate involves the reaction of nortriptyline with ethyl carbamate. The process typically requires the use of a catalyst and specific reaction conditions to ensure the formation of the desired product. The reaction is carried out under controlled temperature and pressure to optimize yield and purity .
Industrial Production Methods
Industrial production of nortriptyline ethyl carbamate involves large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield. The process includes purification steps such as crystallization and chromatography to remove impurities and achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
Nortriptyline ethyl carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions involve the replacement of functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Nortriptyline ethyl carbamate has several scientific research applications:
Chemistry: Used as a model compound in studying reaction mechanisms and kinetics.
Biology: Investigated for its effects on cellular processes and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and mechanisms of action in treating various conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of nortriptyline ethyl carbamate involves its interaction with molecular targets such as neurotransmitter receptors and enzymes. Nortriptyline primarily inhibits the reuptake of serotonin and norepinephrine, increasing their synaptic concentration and exerting antidepressant effects. Ethyl carbamate, on the other hand, can form adducts with DNA, leading to potential genotoxic effects .
Comparison with Similar Compounds
Nortriptyline ethyl carbamate can be compared with other similar compounds such as:
Nortriptyline: A tricyclic antidepressant with similar therapeutic effects but without the ethyl carbamate moiety.
Ethyl Carbamate: An ester of carbamic acid known for its presence in fermented foods and beverages and its potential carcinogenic effects.
Amitriptyline: Another tricyclic antidepressant with a similar structure to nortriptyline but different pharmacological properties.
Properties
IUPAC Name |
ethyl N-methyl-N-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO2/c1-3-25-22(24)23(2)16-8-13-21-19-11-6-4-9-17(19)14-15-18-10-5-7-12-20(18)21/h4-7,9-13H,3,8,14-16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMJVVWLCYRSBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N(C)CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501124048 | |
Record name | Ethyl N-[3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propyl]-N-methylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501124048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16234-88-1 | |
Record name | Ethyl N-[3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propyl]-N-methylcarbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16234-88-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nortriptyline ethyl carbamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016234881 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl N-[3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propyl]-N-methylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501124048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Carbamic acid, [3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propyl]methyl-, ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.542 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NORTRIPTYLINE ETHYL CARBAMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4921R9O54D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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